N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(15-4-2-1-3-5-15)19-11-13-21-12-8-16(20-21)14-6-9-18-10-7-14/h1-10,12H,11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGDTMUPWGWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves the formation of the benzamide group through an amide coupling reaction using benzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
a) N-Oxidation
The pyrazole ring undergoes selective oxidation at the N1 position when treated with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C → 25°C. This produces the corresponding pyrazole N-oxide derivative (Figure 1A) .
| Reagent | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| m-CPBA (1.2 eq) | DCM, 0°C → 25°C, 6h | Pyrazole N-oxide | 78 | >95% N1 |
Mechanism : Electrophilic oxygen transfer from m-CPBA to the pyrazole nitrogen, stabilized by resonance with the pyridine ring .
b) Electrophilic Substitution
The pyrazole's C5 position reacts with electrophiles due to electron-donating effects from the pyridin-4-yl group. Nitration using HNO₃/H₂SO₄ at -10°C introduces a nitro group at C5 .
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ (1 eq), H₂SO₄ | -10°C, 2h | 5-Nitro-pyrazole | >95% C5 |
Key Insight : Pyridine’s para-directing effect enhances C5 reactivity in the pyrazole ring .
a) Hydrolysis
The benzamide undergoes alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) to yield benzoic acid and the ethyl-pyrazole-pyridine amine .
| Reagent | Conditions | Products | Kinetic Data (k, h⁻¹) |
|---|---|---|---|
| NaOH (3 eq) | EtOH/H₂O, 80°C, 8h | Benzoic acid + Ethylamine derivative | 0.12 ± 0.03 |
Mechanism : Base-catalyzed nucleophilic attack at the carbonyl carbon, followed by C-N bond cleavage.
b) Amide Coupling
The free amine (post-hydrolysis) reacts with carboxylic acids via EDC/HOBt-mediated coupling to form new amide derivatives .
| Coupling Reagent | Solvent | Typical Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| EDC/HOBt | DMF | 65–82 | Aromatic, aliphatic |
a) Quaternization
The pyridine nitrogen reacts with methyl iodide (CH₃I) in acetonitrile at 60°C to form a quaternary ammonium salt (Figure 1B) .
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| CH₃I (2 eq) | MeCN, 60°C, 12h | N-Methylpyridinium iodide | Water solubility enhancement |
Limitation : Quaternization reduces π-π stacking capacity with biological targets .
b) Metal Coordination
The pyridine nitrogen coordinates with transition metals (e.g., Pd, Cu) in catalytic systems :
| Metal Source | Ligand | Application | Stability (h) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Suzuki-Miyaura coupling | 48 |
| CuI | DMEDA | Ullmann-type amination | 24 |
a) Oxidative Cleavage
The ethyl chain is cleaved by RuO₄/NaIO₄ to generate a carboxylic acid and pyrazole-pyridine fragment .
| Oxidant | Conditions | Products | Yield (%) |
|---|---|---|---|
| RuO₄ (0.1 eq) | H₂O/CH₃CN, 25°C, 3h | Benzamide acid + Pyrazole-pyridine | 91 |
b) Halogenation
Radical bromination (NBS, AIBN, CCl₄) selectively targets the ethyl chain’s central C-H bond :
| Reagent | Conditions | Product | Selectivity (α:β:γ) |
|---|---|---|---|
| NBS (1.5 eq) | CCl₄, reflux, 6h | 2-Bromoethyl derivative | 85:10:5 |
Cross-Coupling Reactions
The pyridine and pyrazole rings participate in Pd-catalyzed couplings:
| Reaction Type | Conditions | Substrate | Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 72–89 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Primary/secondary amines | 65–78 |
Critical Analysis of Reaction Pathways
-
Steric Effects : The pyridin-4-yl group at C3 of the pyrazole creates steric hindrance, limiting electrophilic substitution at adjacent positions .
-
Electronic Effects : Conjugation between pyridine and pyrazole increases electron density at pyrazole-C5, making it susceptible to nitration and halogenation .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amide hydrolysis rates by stabilizing transition states.
Tables of Representative Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Pyrazole N-Oxidation | m-CPBA, DCM, 0–25°C | N1-Oxide | 78 |
| Benzamide Hydrolysis | NaOH, EtOH/H₂O, 80°C | Benzoic acid + Ethylamine | 89 |
| Pyridine Quaternization | CH₃I, MeCN, 60°C | N-Methylpyridinium salt | 95 |
| Ethyl Chain Bromination | NBS, AIBN, CCl₄, reflux | 2-Bromoethyl derivative | 82 |
Table 2. Catalytic Systems for Functionalization
| Catalyst System | Reaction | Turnover Number (TON) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | C-N Cross-Coupling | 1,200 | >99 |
| CuI/DMEDA | Ullmann Amination | 850 | 97 |
| RuO₄/NaIO₄ | Oxidative Cleavage | N/A | 91 |
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines, including MCF-7 and HepG-2 . The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
Anti-inflammatory Properties
Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory effects. This compound has been tested in vivo for its ability to reduce inflammation, showing effectiveness comparable to standard anti-inflammatory drugs like Indomethacin . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has garnered attention, with studies demonstrating that this compound exhibits activity against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis and function . This application is particularly relevant in the context of rising antibiotic resistance.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with biological targets, such as enzymes involved in inflammation and cancer cell signaling pathways. Modifications at various positions of the pyrazole or pyridine rings can lead to enhanced potency and selectivity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound binds to its targets. These studies provide insights into the binding affinities and interactions at the molecular level, facilitating the design of more effective analogs .
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in material science, particularly in developing novel polymers and nanomaterials.
Polymer Chemistry
The compound can serve as a building block for synthesizing functionalized polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its heterocyclic nature contributes to the formation of cross-linked networks that are beneficial in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-containing molecules, such as:
- N-(pyridin-2-yl)benzamide
- N-(pyridin-3-yl)benzamide
- N-(pyridin-4-yl)benzamide
Uniqueness
What sets N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of proliferation |
| HepG2 | 17.82 | Cell cycle arrest |
The compound exhibited an IC50 value of 3.79 µM against MCF7 cells, indicating potent anticancer activity. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation, particularly noted in A549 lung cancer cells with an IC50 of 26 µM .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications in the pyrazole and benzamide moieties significantly affect biological activity. For instance, the presence of electron-withdrawing groups on the pyridine ring enhances the compound's potency against cancer cell lines .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing group | Increased potency |
| Alkyl chain length | Optimal at ethyl |
| Substituents on pyrazole | Varied effects on IC50 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound shows potential as an inhibitor of various kinases involved in cancer progression.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF7 Cells : A study indicated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Studies : Preliminary in vivo studies demonstrated tumor regression in xenograft models when treated with this compound, supporting its potential for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions. A widely used approach includes:
Preparation of the pyridinyl-pyrazole intermediate : Achieved via Suzuki-Miyaura coupling to attach the pyridinyl group to the pyrazole core. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for cross-coupling efficiency .
Coupling with benzamide derivatives : The intermediate is reacted with a benzoyl chloride under basic conditions (e.g., triethylamine in DMF) to form the final product. Solvent choice and temperature (60–80°C) significantly impact yield .
Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
-
Key Considerations : Optimizing catalyst loading (0.5–2 mol% Pd) and reaction time (12–24 hours) minimizes by-products.
Table 1. Synthetic Route Comparison
Step Reagents/Conditions Yield Optimization Factors Reference 1 Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C Catalyst stability, base strength 2 Benzoyl chloride, Et₃N, DMF, 60°C Solvent polarity, stoichiometry 3 Silica gel chromatography (EtOAc/hexane) Gradient elution profile
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include pyrazole protons (δ 8.5–8.8 ppm), ethyl linker protons (δ 3.8–4.2 ppm), and benzamide aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (C=O) at ~167 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₇N₅O: 332.1504; observed: 332.1501) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and pyridinyl C=N absorption (~1590 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between pyrazolyl-pyridinyl intermediates and benzamide derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Catalyst-Free Coupling : Using excess benzoyl chloride (1.5–2.0 eq.) with bases like DBU improves electrophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >80% .
Q. What in vitro assays are recommended for evaluating biological activity, and how should contradictory data be addressed?
- Methodological Answer :
- Primary Screening : Use kinase inhibition assays (e.g., JAK2/STAT3 pathway) at 1–10 µM concentrations. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration variations) .
- Secondary Validation : Employ cellular models (e.g., cancer cell lines) with controls for cytotoxicity (MTT assay). Contradictory apoptosis data may reflect cell-line-specific target expression .
- Troubleshooting : Re-evaluate compound purity (HPLC >98%) and solubility (DMSO stock stability) to rule out experimental artifacts .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with JAK2 crystal structures (PDB: 4D1S). Focus on pyridinyl-pyrazole interactions with the ATP-binding pocket (binding energy ≤ -8.0 kcal/mol indicates strong affinity) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2.0 Å suggests stable binding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity using Random Forest algorithms .
Q. Table 2. Key Characterization Data
| Technique | Critical Data Points | Application | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | δ 8.75 (pyridinyl H), 4.15 (CH₂ linker) | Structural confirmation | |
| HRMS (ESI+) | m/z 332.1501 ([M+H]+) | Molecular formula validation | |
| IR (ATR) | 1652 cm⁻¹ (C=O), 1587 cm⁻¹ (C=N) | Functional group identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
